Optovin
Overview
Description
Optovin is a reversible photoactive TRPA1 activator . It induces light-activated nociceptive motor behavior responses with an EC50 of 2 μM . The CAS Number for Optovin is 348575-88-2 .
Molecular Structure Analysis
The molecular weight of Optovin is 315.41 . Its molecular formula is C15H13N3OS2 . The chemical name is (5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one .Chemical Reactions Analysis
Optovin activates TRPA1 channels through structure-dependent photochemical reactions with redox-sensitive cysteine residues .Physical And Chemical Properties Analysis
Optovin is an orange solid . It is soluble in DMSO . It should be stored at -20°C under desiccating conditions .Scientific Research Applications
Optovin in Optogenetics
Optovin has been identified as a key molecule in optogenetic applications, particularly in its interaction with the TRPA1 cation channel. Kokel et al. (2013) discovered that optovin enables repeated photoactivation of motor behaviors in wild-type animals, independent of visual mediation. This is achieved through the activation of human TRPA1 via photochemical reactions with redox-sensitive cysteine residues, allowing control of motor activity in animals with severed spinal cords through localized illumination (Kokel et al., 2013).
Fajardo and Friedrich (2013) highlighted optovin as a light-sensitive ligand for ion channels involved in the detection of painful sensory stimuli, providing a tool for remote control of pain by light (Fajardo & Friedrich, 2013).
Localized Two-Photon Photoswitching
Kheradpezhouh et al. (2019) utilized the highly localized two-photon photoswitching of Optovin to activate TRPA1 along different regions of individual neurons in the rodent cortex. This technique allows for isolated responses in neurons and demonstrates higher levels of depolarization in certain neuron parts when Optovin is applied (Kheradpezhouh et al., 2019).
High-Conductance Chemo-Optogenetic System
Lam et al. (2017) discussed a high-conductance chemo-optogenetic system based on the zTrpa1b vertebrate cation channel, coupled with photo-activated channel ligands like optovin. This system offers high light sensitivity and adjustable channel off latency, suitable for applications in sensory neurons and cardiomyocytes (Lam et al., 2017).
TRPA1 Activation in Rodent Cortex
Kheradpezhouh et al. (2017) also demonstrated the expression of TRPA1 in rodent somatosensory cortex and its functional activation through optovin. This introduces a specific approach to understand the functional significance of TRPA1 in neuroscience (Kheradpezhouh et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c1-9-6-11(7-13-14(19)17-15(20)21-13)10(2)18(9)12-4-3-5-16-8-12/h3-8H,1-2H3,(H,17,19,20)/b13-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISGMOZSGOGYOU-NTUHNPAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)NC(=S)S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene]-2-thioxo-4-thiazolidinone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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